

Application Notes and Protocols: The Use of Heparin Sodium Salt in Angiogenesis Assays

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Compound of Interest

Compound Name: *Heparin, sodium salt*

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These application notes provide a comprehensive guide to the use of heparin sodium salt in various angiogenesis assays. Heparin, a highly sulfated glycosaminoglycan, plays a crucial role in modulating the activity of key angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).^{[1][2][3][4][5]} Its ability to bind to these growth factors and their receptors facilitates the formation of signaling complexes, thereby enhancing or in some contexts, inhibiting, angiogenic processes.^{[1][3][5]} The concentration of heparin used is critical and varies depending on the specific assay and the growth factor being investigated.

Data Presentation: Heparin Sodium Salt Concentrations in Angiogenesis Assays

The following table summarizes the typical concentrations of heparin sodium salt used in common in vitro and in vivo angiogenesis assays. It is important to note that the optimal concentration may vary depending on the specific experimental conditions, cell type, and the molecular weight of the heparin preparation used.^{[2][6]}

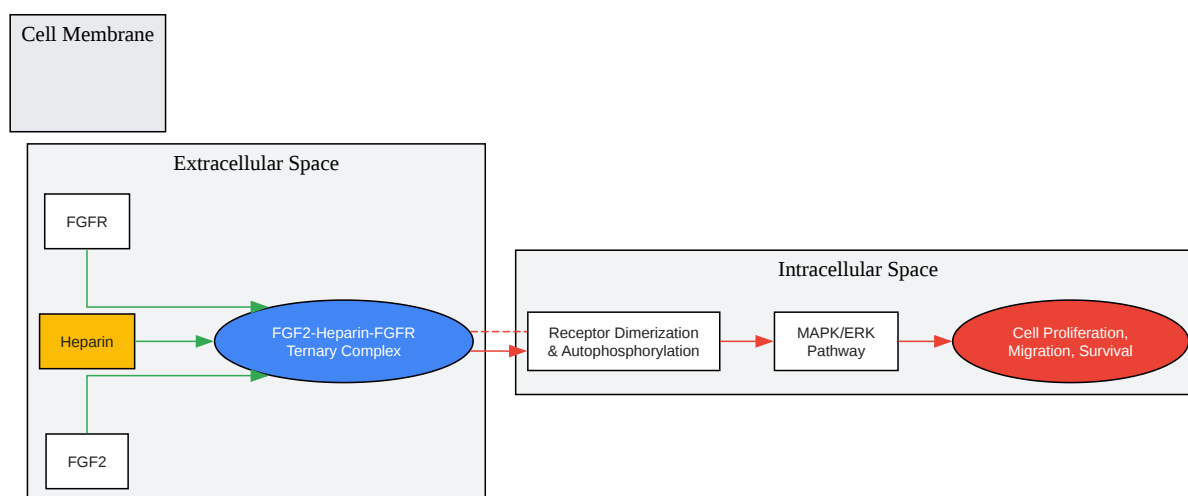
Assay Type	Growth Factor (Typical)	Heparin Sodium Salt Concentration	Purpose of Heparin
In Vivo Assays			
Matrigel Plug Assay	bFGF (FGF2)	10 units/mL	To stabilize and potentiate the activity of bFGF.[7]
Chick Chorioallantoic Membrane (CAM) Assay	Endogenous or Exogenous Growth Factors	50 - 150 μ M (High Molecular Weight Heparin)	To induce an angiogenic response; 100 μ M showed maximal response.[8][9]
In Vitro Assays			
Endothelial Cell Tube Formation	VEGF ₁₆₅	1 - 10 μ g/mL	To enhance VEGF ₁₆₅ -dependent tube formation.[1]
Endothelial Cell Proliferation	FGF-2	100 ng/mL	To potentiate FGF-2-induced cell proliferation.[10]
Endothelial Cell Migration	Thrombin/Endogenous Factors	100 - 200 ng/mL	To inhibit endothelial cell migration.[11]
VEGFR-2 Phosphorylation Assay	VEGF-A	10 μ g/mL	For optimal VEGF-A induced VEGFR-2 phosphorylation.[12]

Signaling Pathways

Heparin's primary role in angiogenesis is to act as a co-receptor, facilitating the binding of heparin-binding growth factors, such as FGF2 and VEGF₁₆₅, to their respective high-affinity receptors on the endothelial cell surface.[1][3][5] This interaction is crucial for receptor dimerization, activation, and downstream signaling.

FGF2 Signaling Pathway

Fibroblast Growth Factor 2 (FGF2) requires heparin or cell-surface heparan sulfate proteoglycans to form a stable ternary complex with its receptor (FGFR).[5] This complex is essential for the dimerization and autophosphorylation of the FGFR, leading to the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which promotes cell proliferation and survival.[3]

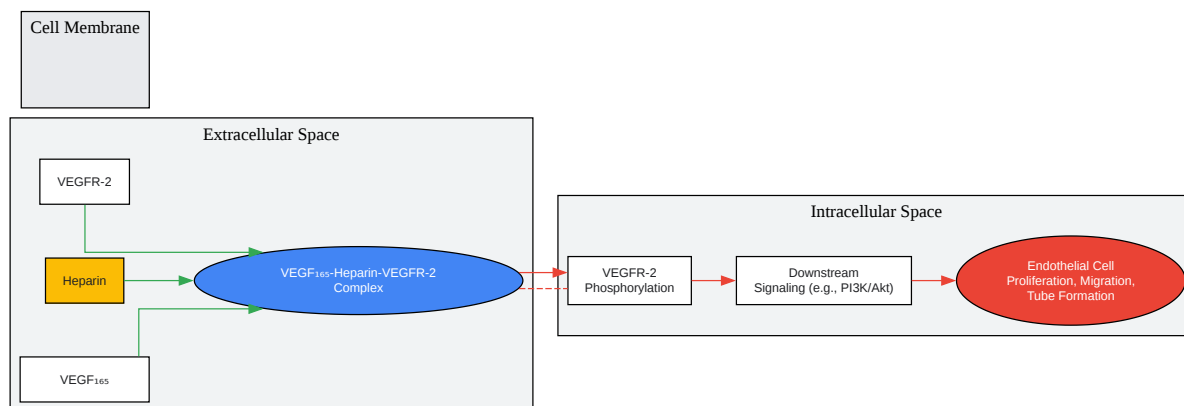


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Caption: FGF2 signaling pathway potentiation by heparin.

VEGF Signaling Pathway

Similar to FGF2, the major isoform of VEGF, VEGF₁₆₅, binds to heparin.[1] This interaction is thought to enhance the binding of VEGF₁₆₅ to its receptor, VEGFR-2, leading to increased receptor phosphorylation and subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation.[1][13]



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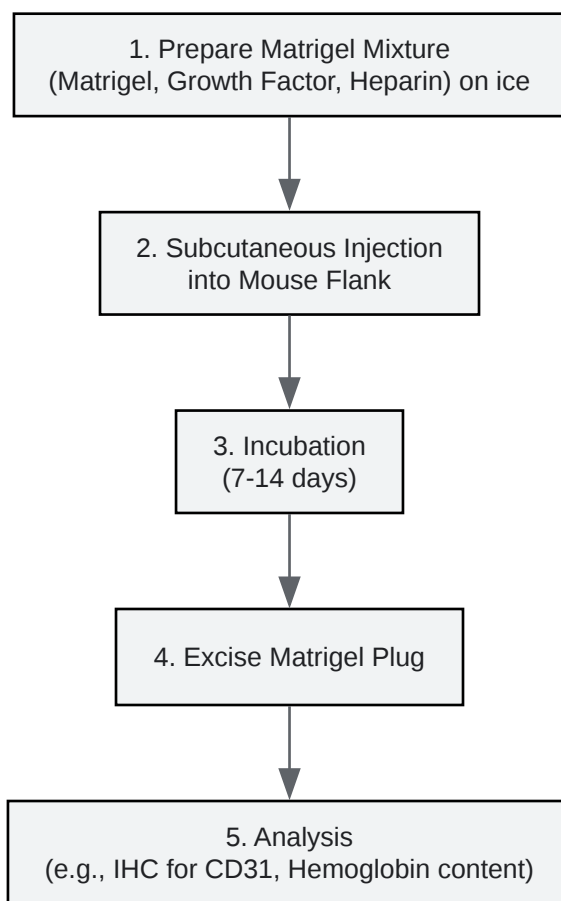
Caption: VEGF signaling pathway enhancement by heparin.

Experimental Protocols

Detailed methodologies for key angiogenesis assays utilizing heparin sodium salt are provided below.

In Vivo Matrigel Plug Assay

This assay is widely used to assess in vivo angiogenesis.^{[14][15]} A basement membrane extract (Matrigel) containing growth factors and heparin is injected subcutaneously into mice, where it forms a solid plug.^{[7][16]} The plug is subsequently harvested and analyzed for blood vessel infiltration.



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Caption: Experimental workflow for the Matrigel plug assay.

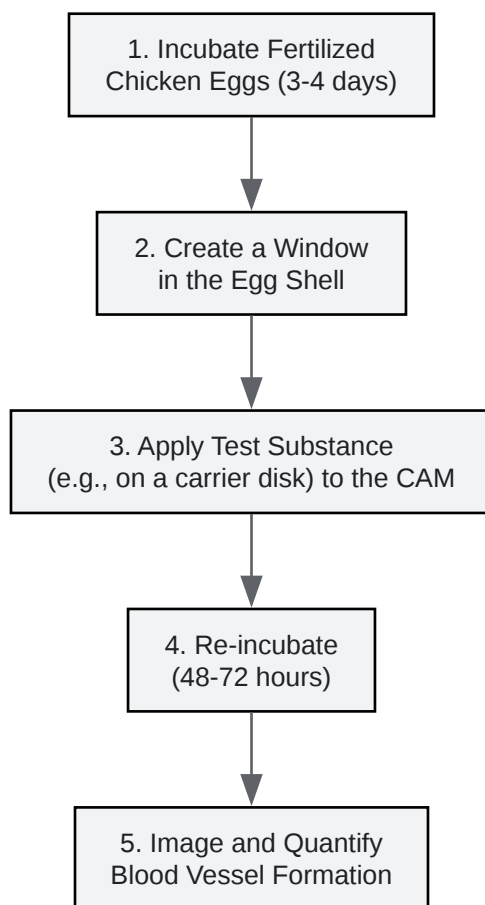
Protocol:

- Reagent Preparation:
 - Thaw Matrigel on ice overnight at 4°C. Keep all reagents and pipette tips cold to prevent premature gelation.
 - Prepare a stock solution of the desired growth factor (e.g., bFGF at 150 ng/mL).
 - Prepare a stock solution of heparin sodium salt (e.g., 10 units/mL).^[7]
 - Prepare a control group with Matrigel and heparin but without the growth factor.
- Matrigel Mixture Preparation (on ice):

- In a pre-chilled tube, mix Matrigel with the growth factor and heparin to the final desired concentrations. A typical injection volume is 0.5 mL.
- Animal Procedure:
 - Anesthetize mice according to an approved protocol.
 - Using a pre-chilled syringe, slowly inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse.
- Incubation:
 - House the mice for 7-14 days to allow for vascularization of the Matrigel plug.
- Plug Excision and Analysis:
 - Euthanize the mice and carefully excise the Matrigel plug.
 - The plug can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for endothelial markers like CD31) or hemoglobin content measurement (e.g., Drabkin's reagent) to quantify blood vessel formation.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.^{[17][18]} The highly vascularized CAM of a developing chick embryo serves as a platform to assess the angiogenic or anti-angiogenic potential of various compounds.^[19]



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Caption: Experimental workflow for the CAM assay.

Protocol:

- Egg Incubation:
 - Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.
- Windowing:
 - On embryonic day 3 or 4, carefully create a small window in the eggshell to expose the CAM.
- Sample Application:
 - Prepare sterile, inert carriers (e.g., gelatin sponges, filter paper disks).

- Saturate the carrier with the test solution containing heparin (e.g., 50-150 μ M) with or without other angiogenic modulators.[8][9] A control group with the carrier soaked in PBS should be included.
- Gently place the carrier onto the CAM.
- Re-incubation:
 - Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.
- Analysis:
 - After the incubation period, image the CAM under a stereomicroscope.
 - Quantify angiogenesis by counting the number of blood vessel branches converging towards the carrier or by using image analysis software to measure vessel density and length.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Protocol:

- Plate Coating:
 - Thaw basement membrane extract (e.g., Matrigel) on ice.
 - Coat the wells of a 96-well plate with 50 μ L of the basement membrane extract and allow it to polymerize at 37°C for 30-60 minutes.
- Cell Seeding:
 - Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
 - Seed the cells onto the polymerized matrix at a density of $1-2 \times 10^4$ cells per well.

- Treatment:
 - Add the test compounds, including heparin (e.g., 1-10 µg/mL) and growth factors (e.g., VEGF₁₆₅), to the wells.[\[1\]](#)
- Incubation:
 - Incubate the plate at 37°C for 4-18 hours.
- Analysis:
 - Visualize the tube formation using a microscope.
 - Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the effect of test compounds on the proliferation of endothelial cells.

Protocol:

- Cell Seeding:
 - Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000 cells/well) in their complete growth medium.
 - Allow the cells to attach overnight.
- Serum Starvation:
 - Replace the medium with a low-serum or serum-free medium and incubate for 12-24 hours to synchronize the cells.
- Treatment:
 - Add fresh low-serum medium containing the test compounds, such as heparin (e.g., 100 ng/mL) and a growth factor (e.g., FGF-2).[\[10\]](#)

- Incubation:
 - Incubate the plate for 24-72 hours.
- Proliferation Assessment:
 - Quantify cell proliferation using a suitable method, such as:
 - MTS/MTT assay: Measures metabolic activity.
 - BrdU incorporation assay: Measures DNA synthesis.
 - Direct cell counting: Using a hemocytometer or an automated cell counter.

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